6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyclopropylamine with a suitable pyridine derivative under controlled conditions. One common method involves the reaction of cyclopropylamine with 3-cyanopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the nitrile group.
Scientific Research Applications
6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl and methyl groups.
6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.
Uniqueness
6-cyclopropyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both cyclopropyl and methyl groups, which may enhance its biological activity and specificity. These structural features can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
1465151-74-9 |
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Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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